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molecular formula C10H12N2O B1363735 1-Phenyl-tetrahydro-2(1H)-pyrimidinone CAS No. 56535-85-4

1-Phenyl-tetrahydro-2(1H)-pyrimidinone

Cat. No. B1363735
M. Wt: 176.21 g/mol
InChI Key: UMIOVNLOMRBFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780474

Procedure details

2.5 g (16.5 mM) of N1 -phenylpropane-1,3-diamine are dissolved in 56.5 ml of anhydrous tetrahydrofuran. A mixture of 3.8 g (23.3 mM) of carbonyldiimidazole in 115 ml of anhydrous tetrahydrofuran is poured into the solution, and the mixture is left at room temperature overnight. The mixture is concentrated, taken up in ethyl acetate, washed with normal HCl and dried over MgSO4 to yield 2 g of a white solid that melts at 210°-211° C. and corresponds to the expected product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
56.5 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][CH2:9][CH2:10][NH2:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](N1C=CN=C1)(N1C=CN=C1)=[O:13]>O1CCCC1>[C:1]1([N:7]2[CH2:8][CH2:9][CH2:10][NH:11][C:12]2=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCCCN
Name
Quantity
56.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
115 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is poured into the solution
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
WASH
Type
WASH
Details
washed with normal HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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